2-Formylamino-6-chloropurine
Overview
Description
“2-Formylamino-6-chloropurine” is a chemical compound that is related to 2-amino-6-chloropurine . It is used in the synthesis of 2-amino-6-chloropurine, which is an intermediate for the preparation of antiviral agents .
Molecular Structure Analysis
The molecular formula of 2-amino-6-chloropurine, a related compound, is C5H4ClN5 . The InChI Key is RYYIULNRIVUMTQ-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis Processes
- Improved Synthesis of 6-Chloroguanine : 2-Formylamino-6-chloropurine is synthesized through a reaction involving guanine, N,N-dimethylformamide, and phosphorus oxychloride. This process is followed by hydrolysis and neutralization to produce 6-chloroguanine. Factors like feeding mode and solvents for recrystallization significantly impact the reaction yield, with N,N-dimethylformamide as a key solvent for recrystallization, resulting in a total yield of 78% and a purity of 99% (Z. Ting, 2008).
- Functionalization of 2-Amino-6-chloropurine Derivatives : 2-Amino-6-chloropurine derivatives, important in synthesizing various purine and purine nucleoside derivatives, can be efficiently halogenated, alkylated, and formylated via lithiation of N2 mono THP protected purines (Tushar R. Mahajan & L. Gundersen, 2015).
Application in Nucleotide and Nucleoside Synthesis
- Heterocyclic N-Glycosides Synthesis : The reaction of 6-chloropurine with various compounds results in the formation of heterocyclic N-glycosides, which have potential applications in nucleotide and nucleoside synthesis (M. Fuertes et al., 1970).
Intermediate in Synthesis of CDK Inhibitors
- Synthesis of CDK Inhibitors : 2-(Benzylsulfanyl)-6-chloro-9-isopropylpurine, a derivative of this compound, acts as a valuable intermediate in synthesizing diaminopurine cyclin-dependent kinase (CDK) inhibitors, crucial for cancer therapy (D. Taddei, A. Slawin, & J. Woollins, 2005).
Study of DNA Dynamics
- DNA Dynamics Research : 2-N-tert-Butylaminoxylpurines synthesized from 2'-deoxy-6-chloropurine derivatives are used to study the dynamics of purine residues in DNA, offering insights into the structure and behavior of genetic material (M. Aso et al., 2007).
Analysis of Tautomerism in Purine Derivatives
- Low-Temperature NMR Spectroscopy : Low-temperature NMR spectroscopy of purine derivatives, including 6-chloropurine, reveals insights into tautomerism, an important aspect of molecular structure and reactivity in purines (Pavlína Sečkářová et al., 2004).
Fluorescence Studies in Nucleotides
- Fluorescence Studies of Nucleotides : Research on the fluorescence properties of 2-aminopurine ribonucleosides and derivatives, which are analogues of adenosine, provides valuable information for studying the structure and function of nucleic acids and proteins (D. Ward, E. Reich, & L. Stryer, 1969).
Safety and Hazards
Properties
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13/h1-2H,(H2,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDYPACKQHFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448632 | |
Record name | 2-formylamino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149948-30-1 | |
Record name | 2-formylamino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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